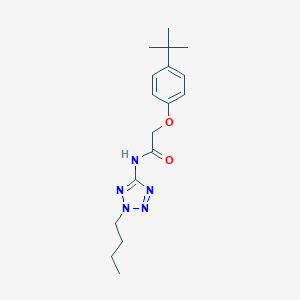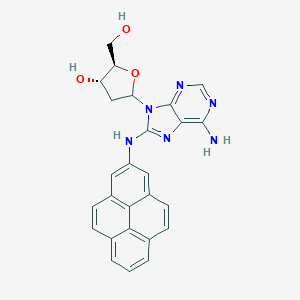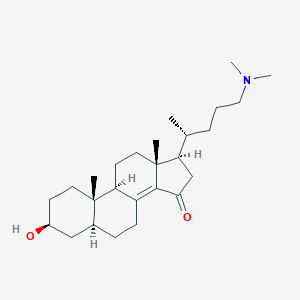![molecular formula C24H26N2O5 B237745 N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. In
Wirkmechanismus
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. By blocking the activity of BTK, N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is that it has been extensively studied in preclinical models, which has provided valuable insights into its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in lab experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of interest is the development of combination therapies that include N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide treatment. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in humans.
Synthesemethoden
The synthesis method of N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves the reaction of 4-tert-butylphenol with acetyl chloride to form 4-tert-butylphenyl acetate. This intermediate is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-tert-butylphenylacetamide. Finally, this compound is reacted with furan-2-carboxylic acid to form N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma and multiple myeloma. N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
Produktname |
N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide |
|---|---|
Molekularformel |
C24H26N2O5 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)16-7-10-18(11-8-16)31-15-22(27)26-19-14-17(9-12-20(19)29-4)25-23(28)21-6-5-13-30-21/h5-14H,15H2,1-4H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
MXOXRXOGLFYTBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)